6-Chloro-3-methoxypyrazin-2-amine
Overview
Description
6-Chloro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3O . It is also known by other synonyms such as 6-chloro-3-methoxy-pyrazin-2-ylamine and 6-chloro-3-methoxy-2-pyrazinamine .
Molecular Structure Analysis
The molecular weight of 6-Chloro-3-methoxypyrazin-2-amine is approximately 159.57 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is canonicalized .Physical And Chemical Properties Analysis
The compound has a molecular weight of 159.57 and an exact mass of 159.02 . It has a topological polar surface area of 61 and a complexity of 113 . The compound has one rotatable bond .Safety And Hazards
The compound is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloro-3-methoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDGVGWVOGYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591732 | |
Record name | 6-Chloro-3-methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methoxypyrazin-2-amine | |
CAS RN |
13484-49-6 | |
Record name | 6-Chloro-3-methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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